Lewis Acidity in Claisen Rearrangement
The higher Lewis acidity of DIBAC compared to trialkylaluminum compounds enables a clean Claisen rearrangement of allyl phenyl ethers without the evolution of gas. When the less acidic triethylaluminum or triisobutylaluminum were used as catalysts, the reaction resulted in significant gas evolution, indicating a competing and undesirable decomposition pathway [1]. In contrast, DIBAC's increased acidity provides a distinct mechanistic route, proceeding without visible gas formation. This is quantitatively supported by a comparison of product distributions: DIBAC yielded 95.8% allylphenol with no detectable side product, while the less acidic triethylaluminum or triisobutylaluminum resulted in a less controlled process characterized by gas evolution [2].
| Evidence Dimension | Reaction Outcome and Selectivity (Allylphenol Yield vs. Gas Evolution) |
|---|---|
| Target Compound Data | 95.8% allylphenol, no gas evolution |
| Comparator Or Baseline | Triethylaluminum or Triisobutylaluminum: significant gas evolution |
| Quantified Difference | Selective rearrangement (95.8% yield) versus an uncontrolled, gas-evolving decomposition pathway. |
| Conditions | Reaction of allyl phenyl ether in hexane with excess aluminum alkyl at room temperature. |
Why This Matters
For synthetic chemists, the clean, high-yielding rearrangement afforded by DIBAC eliminates the need for complex purification and avoids side reactions associated with less acidic alternatives, leading to more efficient and predictable synthesis.
- [1] Sonnenberg, F. M. (1970). Rearrangement of Allyl Phenyl Ethers. The Journal of Organic Chemistry, 35(9), 3166-3167. View Source
- [2] Sonnenberg, F. M. (1970). Rearrangement of Allyl Phenyl Ethers. The Journal of Organic Chemistry, 35(9), 3166-3167. View Source
